2-(Methyl(phenethyl)amino)propanamide
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Overview
Description
2-(Methyl(phenethyl)amino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a methyl(phenethyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenethyl)amino)propanamide typically involves the reaction of phenethylamine with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenethylamine} + \text{Propanoyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenethyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(Methyl(phenethyl)amino)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenethyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisobutyrfentanyl: A fentanyl analogue with a similar structural framework.
2-Methylacetylfentanyl: Another fentanyl derivative with comparable chemical properties.
2,5-Dimethylfentanyl: A potent fentanyl analogue with structural similarities.
Uniqueness
2-(Methyl(phenethyl)amino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[methyl(2-phenylethyl)amino]propanamide |
InChI |
InChI=1S/C12H18N2O/c1-10(12(13)15)14(2)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,15) |
InChI Key |
BQWAPJMKJXPEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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